3-[1,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
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Overview
Description
3-[1,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound characterized by its unique structure, which includes a pyrrole ring substituted with two 4-methylphenyl groups and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution with 4-Methylphenyl Groups: The pyrrole ring is then substituted with 4-methylphenyl groups through Friedel-Crafts alkylation using 4-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[1,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
3-[1,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)propanoic acid: Similar structure but lacks the pyrrole ring.
1,3-Bis(4-methylphenyl)-2-propen-1-one: Contains similar aromatic rings but different functional groups.
Uniqueness
3-[1,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to the presence of both the pyrrole ring and the propanoic acid moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H21NO2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-[1,5-bis(4-methylphenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C21H21NO2/c1-15-3-7-17(8-4-15)20-13-11-19(12-14-21(23)24)22(20)18-9-5-16(2)6-10-18/h3-11,13H,12,14H2,1-2H3,(H,23,24) |
InChI Key |
DFLMOFZKJGHINO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)C)CCC(=O)O |
Origin of Product |
United States |
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